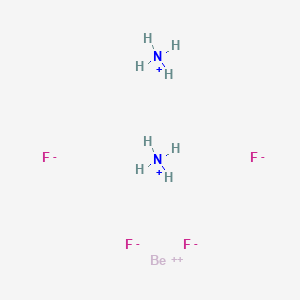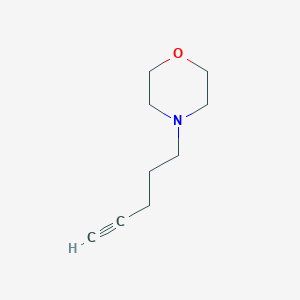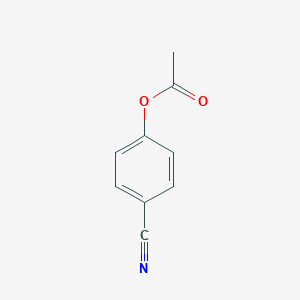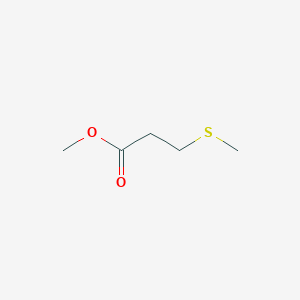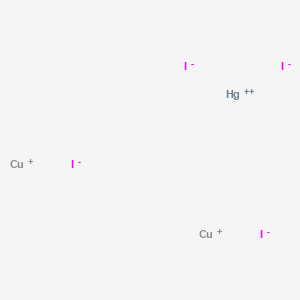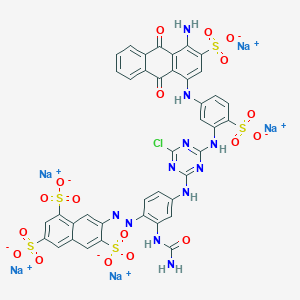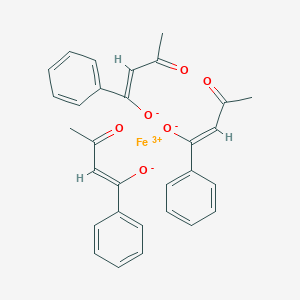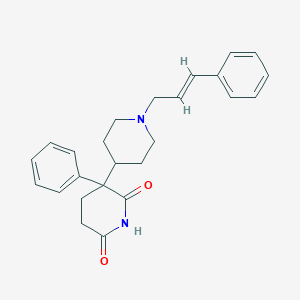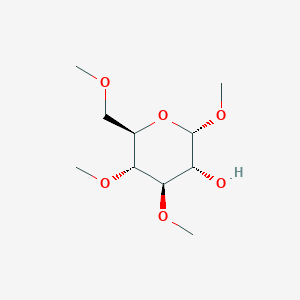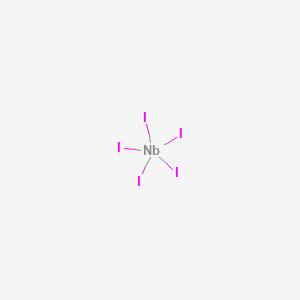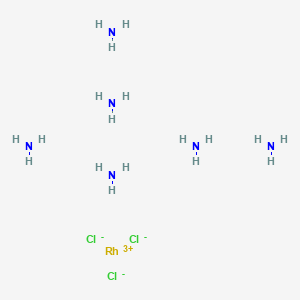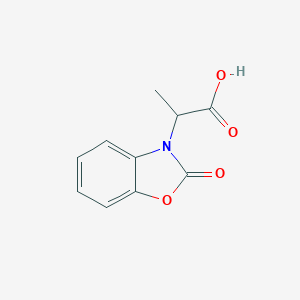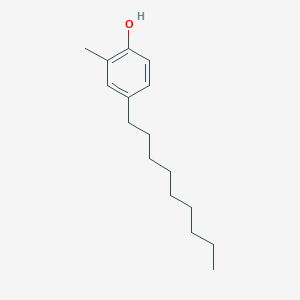
4-Nonyl-o-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonyl-o-cresol, also known as 4-NOC, is a synthetic compound that belongs to the family of alkylphenols. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 4-Nonyl-o-cresol is not well understood. However, it is believed to interact with various cellular targets such as estrogen receptors, androgen receptors, and enzymes involved in lipid metabolism. It may also disrupt cellular membranes and affect cellular signaling pathways.
Biochemical And Physiological Effects
4-Nonyl-o-cresol has been shown to have various biochemical and physiological effects. It has been reported to have estrogenic and anti-androgenic activities, which may affect reproductive and developmental processes. It may also affect lipid metabolism and induce oxidative stress in cells.
Advantages And Limitations For Lab Experiments
4-Nonyl-o-cresol has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, it has some limitations such as its potential toxicity and environmental impact. It may also have non-specific effects on cells, which may complicate data interpretation.
Future Directions
There are several future directions for research on 4-Nonyl-o-cresol. One direction is to investigate its potential applications in medicine, such as its use as a drug delivery system or in cancer therapy. Another direction is to study its environmental fate and impact, especially in aquatic ecosystems. Additionally, further research is needed to understand its mechanism of action and potential health effects.
In conclusion, 4-Nonyl-o-cresol is a synthetic compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Scientific Research Applications
4-Nonyl-o-cresol has been extensively used in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. It is commonly used as a surfactant, emulsifier, and dispersant in various products such as detergents, pesticides, and paints. It is also used as a model compound for studying the toxicity and environmental fate of alkylphenols.
properties
CAS RN |
14417-90-4 |
|---|---|
Product Name |
4-Nonyl-o-cresol |
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
2-methyl-4-nonylphenol |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-10-15-11-12-16(17)14(2)13-15/h11-13,17H,3-10H2,1-2H3 |
InChI Key |
LUQSSEXHMSLJQS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)C |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)C |
Other CAS RN |
14417-90-4 |
Pictograms |
Corrosive; Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

